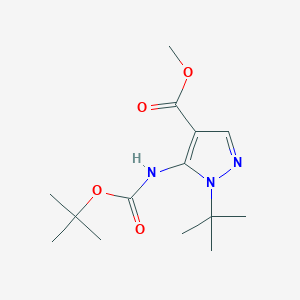![molecular formula C15H27NO4 B1411797 1-[(Tert-butoxy)carbonyl]-3,3,5,5-Tetramethylpiperidin-4-carbonsäure CAS No. 1780565-88-9](/img/structure/B1411797.png)
1-[(Tert-butoxy)carbonyl]-3,3,5,5-Tetramethylpiperidin-4-carbonsäure
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
In der organischen Synthese dient diese Verbindung als vielseitiger Baustein. Ihre tert-Butoxycarbonyl-(Boc)-Gruppe wird häufig als Schutzgruppe für Amine verwendet, was bei der mehrstufigen Synthese komplexer Moleküle entscheidend ist. Die Boc-Gruppe kann unter wässrigen Bedingungen hinzugefügt und unter sauren Bedingungen entfernt werden, wodurch eine selektive Entschützung in Gegenwart sensibler funktioneller Gruppen ermöglicht wird .
Peptidsynthese
Diese Verbindung ist besonders wertvoll in der Peptidsynthese. Die Stabilität der Boc-Gruppe unter neutralen und basischen Bedingungen macht sie ideal für die vorübergehende Maskierung der Aminfunktionalität von Aminosäuren während der Kupplungsreaktionen, die Peptidbindungen bilden. Dies stellt sicher, dass die gewünschte Peptidsequenz mit hoher Genauigkeit zusammengesetzt wird .
Medizinische Chemie
In der medizinischen Chemie spielt die tert-Butoxycarbonylgruppe eine entscheidende Rolle bei der Medikamentenentwicklung. Sie wird verwendet, um die physikalisch-chemischen Eigenschaften von Medikamentenkandidaten zu modifizieren, ihre metabolische Stabilität zu verbessern und ihre Wechselwirkung mit biologischen Zielmolekülen zu optimieren. Dies kann die Wirksamkeit und Selektivität potenzieller Therapeutika verbessern .
Biochemische Anwendungen
Biochemisch findet die Verbindung Anwendung bei der Untersuchung von Enzym-Substrat-Wechselwirkungen und Enzymhemmung. Durch die Modifikation bestimmter Aminosäuren innerhalb des aktiven Zentrums eines Enzyms können Forscher die Rolle dieser Reste bei der Katalyse und Substratbindung untersuchen, was für das Verständnis von Enzymmechanismen und die Entwicklung von Inhibitoren unerlässlich ist .
Materialwissenschaften
Im Bereich der Materialwissenschaften trägt diese Verbindung zur Entwicklung neuartiger Materialien mit spezifischen Eigenschaften bei. Zum Beispiel kann sie verwendet werden, um Polymere mit maßgeschneiderten Abbaugeschwindigkeiten zu synthetisieren, was vorteilhaft ist für die Herstellung von biologisch abbaubaren Materialien oder kontrollierten Freisetzungssystemen für Medikamente .
Analytische Chemie
Schließlich können in der analytischen Chemie Derivate der Verbindung als Standards oder Reagenzien in chromatografischen Methoden verwendet werden, um andere Substanzen zu quantifizieren oder zu identifizieren. Ihre einzigartige chemische Struktur ermöglicht präzise Kalibrierungen und dient als Referenzpunkt in verschiedenen analytischen Techniken .
Biochemische Analyse
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with enzymes, proteins, and other biomolecules by forming stable carbamate linkages, which protect the amine groups from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This interaction is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
Cellular Effects
The effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, this compound can influence cell function by preventing premature reactions that could alter cell signaling pathways, gene expression, and cellular metabolism. The controlled release of the amine group can be used to study specific biochemical pathways and the effects of amine-containing compounds on cellular processes .
Molecular Mechanism
At the molecular level, 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid exerts its effects through the formation of carbamate linkages with amine groups. This interaction stabilizes the amine group, preventing it from participating in unwanted reactions. The Boc group can be removed under acidic conditions, leading to the release of the free amine group. This mechanism is widely used in organic synthesis and peptide chemistry to protect and deprotect amine groups in a controlled manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine group. Long-term studies have shown that the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect amine groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is necessary to avoid potential toxicity and ensure the desired biochemical effects .
Metabolic Pathways
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes and cofactors that facilitate the formation and cleavage of carbamate linkages. These interactions can affect metabolic flux and the levels of metabolites involved in amine-containing pathways .
Transport and Distribution
Within cells and tissues, 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The transport and distribution of the compound are crucial for its effectiveness as a protecting group in various biochemical processes .
Subcellular Localization
The subcellular localization of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it needs to be in the right cellular environment to effectively protect amine groups and participate in biochemical reactions .
Eigenschaften
IUPAC Name |
3,3,5,5-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEONTCHTNTZZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1C(=O)O)(C)C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


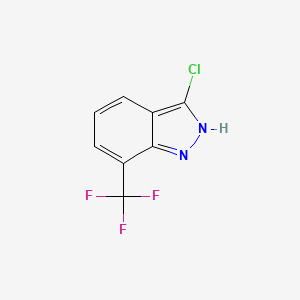
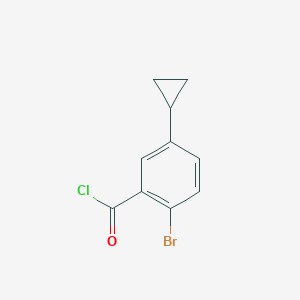
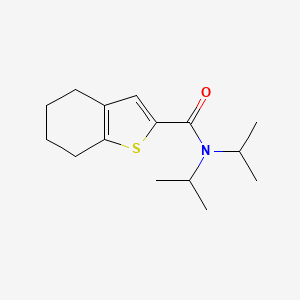
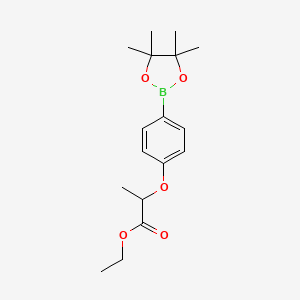
![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)
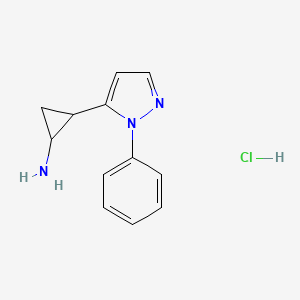
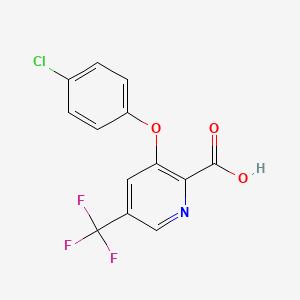
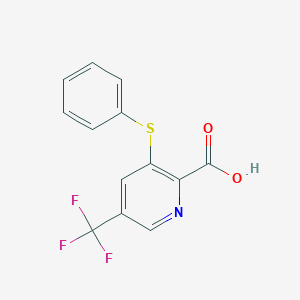
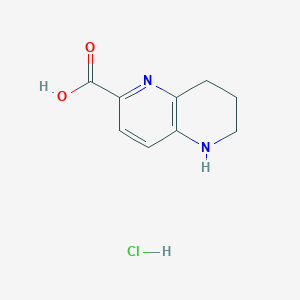
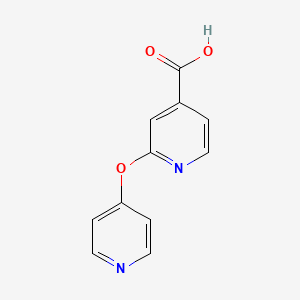
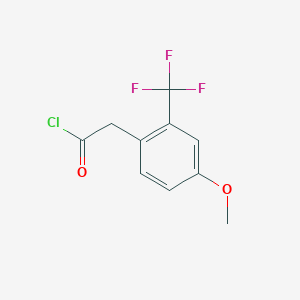
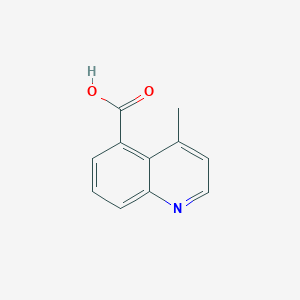
![1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid](/img/structure/B1411732.png)
